molecular formula C15H16Cl2N2O8 B1668702 Chloramphenicol succinate CAS No. 3544-94-3

Chloramphenicol succinate

Cat. No.: B1668702
CAS No.: 3544-94-3
M. Wt: 423.2 g/mol
InChI Key: LIRCDOVJWUGTMW-ZWNOBZJWSA-N
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Description

  • Mechanism of Action

    Target of Action

    Chloramphenicol succinate, a prodrug of chloramphenicol , primarily targets bacterial ribosomes . It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli . This interaction inhibits protein synthesis, making it bacteriostatic .

    Mode of Action

    This compound is hydrolyzed into active chloramphenicol in the body . The active chloramphenicol then binds to the bacterial ribosome, specifically blocking peptidyl transferase . This action inhibits protein synthesis, preventing the attachment of aminoacyl tRNA to the ribosome . As a result, bacterial growth is halted .

    Biochemical Pathways

    The biotransformation of this compound involves several steps. The initial steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase has been identified as responsible for the oxidization of the C3-OH group .

    Pharmacokinetics

    This compound is metabolized (hydrolyzed) by esterases in the body to active chloramphenicol . The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable . Incomplete bioavailability is the result of renal excretion of unchanged this compound prior to it being hydrolyzed to active chloramphenicol . The elimination half-life is approximately 4 hours .

    Result of Action

    The result of this compound’s action is the inhibition of bacterial growth. By binding to the bacterial ribosome and inhibiting protein synthesis, the compound prevents the bacteria from growing and multiplying .

    Action Environment

    Environmental factors can influence the action of this compound. For instance, microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Furthermore, chloramphenicol ends up polluting the aquatic environment, wastewater treatment plants, and hospital wastewaters, thus disrupting ecosystems and inducing microbial resistance .

    Biochemical Analysis

    Biochemical Properties

    Chloramphenicol succinate is hydrolyzed into the active chloramphenicol . Chloramphenicol binds to bacterial ribosomes and prevents translation . It resembles uridine-5’-phosphate and binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, which prevents translation .

    Cellular Effects

    This compound, once converted to chloramphenicol, inhibits bacterial protein synthesis by binding to the bacterial ribosome and inhibiting protein synthesis . This action is usually bacteriostatic but, at high concentrations, chloramphenicol may be bactericidal for some species .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves its hydrolysis into active chloramphenicol, which then binds to bacterial ribosomes and prevents translation . It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, preventing translation .

    Temporal Effects in Laboratory Settings

    The pharmacokinetics of this compound have been described by a 2-compartment model . The reported values for the apparent volume of distribution range from 0.2 to 3.1 L/kg . This compound is metabolised (hydrolysed) by esterases in the body to active chloramphenicol .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound can vary with different dosages

    Metabolic Pathways

    The propane-diol moiety of chloramphenicol can be metabolised through a number of pathways including glucuronidation, sulfate conjugation, phosphorylation, acetylation, and oxidation . The dichloroacetate moiety can be metabolised through hydrolysis of the amide group and dechlorination . The nitro functional group can also be metabolised to an aryl amine and aryl amide metabolite .

    Transport and Distribution

    This compound is widely distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Small amounts of active drug are found in bile and feces .

    Subcellular Localization

    This compound, once converted to chloramphenicol, can diffuse well into many body tissues

    Preparation Methods

    • Chloramphenicol succinate is synthesized through various routes, including esterification of chloramphenicol with succinic acid.
    • Industrial production methods involve chemical synthesis and purification steps.
  • Chemical Reactions Analysis

    • Chloramphenicol undergoes reactions such as hydrolysis (to form the active compound) and oxidation .
    • Common reagents include acids for hydrolysis and oxidizing agents.
    • Major products include chloramphenicol itself after hydrolysis.
  • Scientific Research Applications

      Medicine: Used to treat serious bacterial infections where other drugs are ineffective or contraindicated.

      Biology: Research on its mechanism of action and resistance.

      Industry: Limited due to safety concerns.

  • Comparison with Similar Compounds

    • Chloramphenicol succinate is unique due to its prodrug nature and broad-spectrum activity.
    • Similar compounds include other antibiotics like tetracyclines and macrolides.

    Properties

    IUPAC Name

    4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LIRCDOVJWUGTMW-ZWNOBZJWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16Cl2N2O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    982-57-0 (succinate hydrochloride salt)
    Record name Chloramphenicol succinate
    Source ChemIDplus
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    DSSTOX Substance ID

    DTXSID8048155
    Record name Chloramphenicol succinate
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    423.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Chloramphenicol succinate is hydrolyzed into the active chloramphenicol. Chloramphenicol resembles uridine-5'-phosphate. It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation.
    Record name Chloramphenicol succinate
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    CAS No.

    3544-94-3
    Record name Chloramphenicol succinate
    Source CAS Common Chemistry
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    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Chloramphenicol succinate
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Chloramphenicol succinate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB07565
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name chloramphenicol hemisuccinate
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756676
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Chloramphenicol succinate
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hydrogen [R-(R*,R*)]-succinate
    Source European Chemicals Agency (ECHA)
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    Record name CHLORAMPHENICOL SUCCINATE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is Chloramphenicol Succinate?

    A1: this compound (CAPS) is a prodrug of Chloramphenicol (CAP), an antibiotic effective against a broad range of bacterial infections. CAPS itself is inactive and requires hydrolysis to release the active CAP.

    Q2: How does Chloramphenicol exert its antibacterial effect?

    A2: Chloramphenicol acts as a bacteriostatic antibiotic by binding to the bacterial ribosome, specifically at the 50S subunit. [] This binding interferes with the peptidyl transferase activity, thereby inhibiting protein synthesis and preventing bacterial growth. []

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of CAPS is C15H15Cl2N2O8, and its molecular weight is 407.18 g/mol.

    Q4: Is there any spectroscopic data available for this compound?

    A4: While the provided research papers do not extensively discuss spectroscopic data for CAPS, several studies utilize techniques like High-Performance Liquid Chromatography (HPLC) [, ] and Gas Chromatography (GC) [] for analysis and quantification, indicating the applicability of these methods.

    Q5: How does the pharmacokinetic profile of this compound differ from that of Chloramphenicol?

    A5: CAPS, being a prodrug, requires hydrolysis to release the active CAP. This hydrolysis occurs primarily in the liver. [, ] Consequently, the bioavailability of CAP after intravenous CAPS administration is lower than after oral administration of CAP palmitate. [, ]

    Q6: What is the bioavailability of Chloramphenicol after intravenous this compound administration?

    A6: The bioavailability of CAP after intravenous CAPS administration is approximately 64-71% in older infants and children, while it is significantly higher (around 93%) in premature infants. [] This difference is attributed to the lower renal clearance of CAPS in premature infants, allowing more time for hydrolysis into CAP. []

    Q7: Does the rate of intravenous infusion impact the bioavailability of Chloramphenicol after this compound administration?

    A7: Studies indicate that adjusting the infusion duration of CAPS to either 5 or 120 minutes does not significantly affect the amount of unhydrolyzed CAPS lost in urine. []

    Q8: Does the oral administration route offer any advantages for Chloramphenicol therapy?

    A8: Oral administration of Chloramphenicol palmitate shows superior bioavailability compared to intravenous CAPS. [, ] Additionally, there is a stronger correlation between the oral dose of Chloramphenicol palmitate and the area under the serum concentration-time curve (AUC), implying more predictable drug levels. [, ]

    Q9: What are the common routes of administration for this compound?

    A9: this compound is typically administered intravenously, especially in cases of severe illness where oral absorption may be compromised. [, , ]

    Q10: What are the implications of urinary excretion of unhydrolyzed this compound?

    A10: The urinary excretion of unhydrolyzed CAPS represents a loss of the drug before conversion to the active form, impacting the overall bioavailability of CAP. [, ] This highlights the importance of monitoring serum CAP levels to ensure therapeutic efficacy.

    Q11: Are there any age-related differences in Chloramphenicol pharmacokinetics?

    A11: Yes, age plays a significant role in CAP pharmacokinetics. Studies show that younger neonates exhibit higher CAPS concentrations and a later time to peak CAP concentration compared to older neonates after intravenous CAPS administration. [] This highlights the need for age-appropriate dosing and monitoring in pediatric populations.

    Q12: How does this compound interact with drug transporters?

    A12: While specific details regarding interactions with drug transporters are not extensively discussed in the provided research, one study reports that this compound might interact with succinate transporters in mitochondria. [] This interaction could potentially contribute to the drug's toxicity profile by interfering with mitochondrial energy production.

    Q13: What are the known toxicities associated with Chloramphenicol and this compound?

    A13: Both CAP and CAPS are known for their potential hematological toxicity, particularly bone marrow suppression. This toxicity can manifest as reversible bone marrow depression or, in severe cases, irreversible aplastic anemia. [, , , ]

    Q14: Are there any specific patient populations that are more susceptible to Chloramphenicol toxicity?

    A14: Neonates, particularly premature infants, are at a higher risk of developing a potentially fatal condition known as "Gray Baby Syndrome" due to their underdeveloped glucuronidation capacity, leading to CAP accumulation. [, ]

    Q15: Does Chloramphenicol interact with other medications?

    A15: Yes, CAP exhibits significant drug interactions, particularly with phenobarbital and phenytoin. Co-administration of CAPS with phenobarbital results in decreased serum CAP concentrations, potentially reducing its efficacy. [] Conversely, concurrent use with phenytoin leads to elevated CAP levels, increasing the risk of toxicity. []

    Q16: How does Chloramphenicol resistance develop in bacteria?

    A16: Bacterial resistance to CAP primarily emerges through enzymatic inactivation of the drug. This inactivation is commonly mediated by chloramphenicol acetyltransferases, enzymes that modify the CAP molecule, rendering it ineffective. []

    Q17: What analytical methods are commonly employed for the detection and quantification of this compound and Chloramphenicol?

    A17: High-Performance Liquid Chromatography (HPLC) is widely used for measuring both CAPS and CAP concentrations in biological samples like serum and urine. [, , , , , , , , ] Other methods, including Gas Chromatography (GC) [] and immunoassays, [, ] have also been explored for CAP detection and quantification.

    Q18: Are there any specific considerations for analytical method validation when dealing with this compound and Chloramphenicol?

    A18: Validation of analytical methods is crucial to ensure accurate, reliable, and reproducible results. [] For CAPS and CAP analysis, key parameters include selectivity, sensitivity, accuracy, precision, linearity, range, and stability. It's essential to validate the method for each specific matrix (e.g., serum, urine) and consider potential interferences.

    Q19: What are some potential research avenues for Chloramphenicol and its derivatives?

    A19: Further research could focus on developing novel CAP derivatives with improved pharmacokinetic properties, reduced toxicity, and enhanced activity against resistant strains. [] Exploring drug delivery systems to target specific tissues and reduce systemic exposure is another promising area. []

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